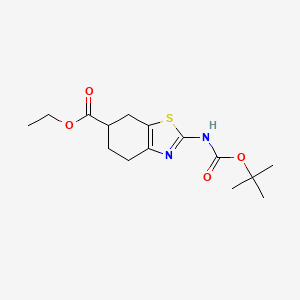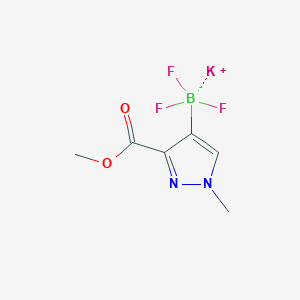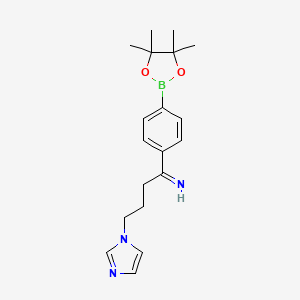
4-(3''-Imidazol-1-yl-propyl)iminomethylphenylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3’'-Imidazol-1-yl-propyl)iminomethylphenylboronic Acid Pinacol Ester is a chemical compound with the molecular formula C19H26BN3O2 and a molecular weight of 339.25 g/mol . This compound is known for its unique structure, which includes an imidazole ring and a boronic acid ester group. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’'-Imidazol-1-yl-propyl)iminomethylphenylboronic Acid Pinacol Ester typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is introduced through a reaction between an appropriate aldehyde and an amine, forming an imine intermediate.
Boronic Acid Ester Formation: The imine intermediate is then reacted with a boronic acid derivative, such as pinacol boronic ester, under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Catalytic Reactions: Using catalysts to enhance the reaction rate and selectivity.
Purification Processes: Employing methods such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3’'-Imidazol-1-yl-propyl)iminomethylphenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the boronic ester group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while reduction can lead to simpler boronic esters .
Scientific Research Applications
4-(3’'-Imidazol-1-yl-propyl)iminomethylphenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(3’'-Imidazol-1-yl-propyl)iminomethylphenylboronic Acid Pinacol Ester involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the boronic ester group can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(3’'-Imidazol-1-yl-propyl)aminomethylphenylboronic Acid Pinacol Ester: Similar structure but with an amine group instead of an imine.
4-(3’'-Imidazol-1-yl-propyl)hydroxymethylphenylboronic Acid Pinacol Ester: Contains a hydroxyl group instead of an imine.
Uniqueness
4-(3’'-Imidazol-1-yl-propyl)iminomethylphenylboronic Acid Pinacol Ester is unique due to its combination of an imidazole ring and a boronic ester group, which provides distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-imidazol-1-yl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BN3O2/c1-18(2)19(3,4)25-20(24-18)16-9-7-15(8-10-16)17(21)6-5-12-23-13-11-22-14-23/h7-11,13-14,21H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTHIQTZTYTYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=N)CCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
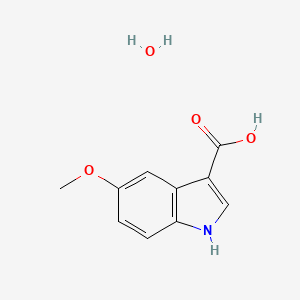
![sodium;2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid;hydroxide](/img/structure/B8004210.png)
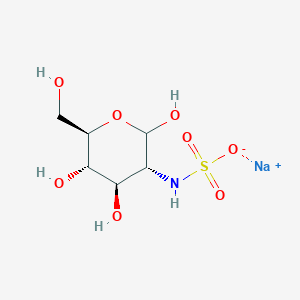
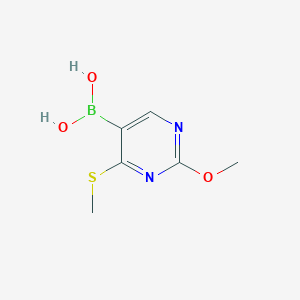
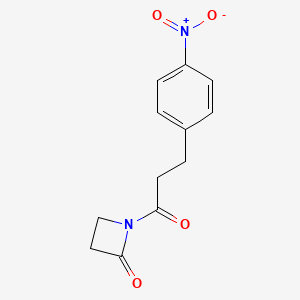
![2-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8004244.png)
![3-(2-(2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-ethoxy)-ethoxy)-propionic acid tert-butyl ester](/img/structure/B8004249.png)
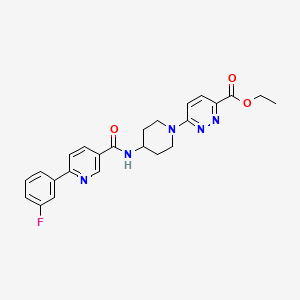
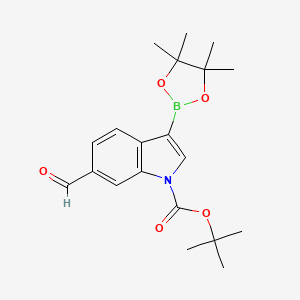

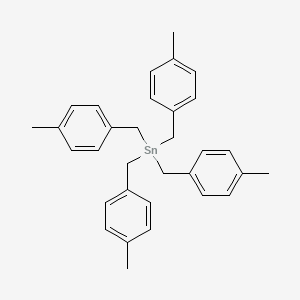
![(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid](/img/structure/B8004302.png)
